![molecular formula C15H20O4 B1325258 8-(3-Methoxyphenyl)-8-oxooctanoic acid CAS No. 898765-63-4](/img/structure/B1325258.png)
8-(3-Methoxyphenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3-Methoxyphenylacetic acid, which is a monocarboxylic acid and a phytotoxin in Rhizoctonia solani .
Molecular Structure Analysis
While specific structural information for “8-(3-Methoxyphenyl)-8-oxooctanoic acid” is not available, a related compound, 3-(3-Methoxyphenyl)propionic acid, has a molecular formula of C10H12O3 .Scientific Research Applications
1. Antioxidant and Antimicrobial Potential
- Ferulic acid dimers, including variants like 8-(3-Methoxyphenyl)-8-oxooctanoic acid, are recognized for their antioxidant properties and potential as antimicrobials. They are particularly significant in plant cell wall structures (He, Jia, & Lu, 2020).
2. Synthesis of Biologically Active Compounds
- The compound is an intermediate in synthesizing various biologically active compounds. It has been utilized in processes like the Vilsmeier reaction and oxidation by Jones reagent to create different pharmacologically relevant molecules (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
3. Pharmaceutical Intermediate Synthesis
- It serves as a new pharmaceutical intermediate, synthesized through various chemical reactions like the Friedal Crafts reaction, highlighting its importance in drug development and chemistry (Ma, 2000).
4. Potential Anxiolytic or Antidepressant Applications
- Derivatives of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, such as those used in corticotropin-releasing factor receptor-1 (CRF1) antagonists, show promise as potential anxiolytic or antidepressant drugs (Gilligan et al., 2009).
5. Corrosion Inhibition
- Certain derivatives have shown effectiveness as corrosion inhibitors, particularly in acidic media, suggesting their utility in industrial applications (Bentiss et al., 2006).
6. Role in Synthesizing Chiral Precursors
- It plays a role in the synthesis of chiral precursors for other compounds, showcasing its relevance in creating specific molecular configurations for scientific research (Chen, Zheng, Ni, Zeng, & Xu, 2014).
7. HDAC Inhibition in Cancer Research
- Analogues of 8-(3-Methoxyphenyl)-8-oxooctanoic acid have been studied for their role in inhibiting histone deacetylases (HDACs), indicating potential therapeutic applications in cancer treatment (Islam et al., 2012).
8. Nonlinear Optical Properties
- Studies have explored its nonlinear optical properties, which could have implications in fields like photonics and optoelectronics (Tamer et al., 2015).
Mechanism of Action
properties
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-19-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHPAWEMWYRNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645299 |
Source
|
Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
CAS RN |
898765-63-4 |
Source
|
Record name | 3-Methoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.